molecular formula C18H32N2O9 B13038669 3-(2-Aminoethyl)-1-Boc-piperidine citrate

3-(2-Aminoethyl)-1-Boc-piperidine citrate

Cat. No.: B13038669
M. Wt: 420.5 g/mol
InChI Key: GEUKGBWRNXHUFD-UHFFFAOYSA-N
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Description

Historical Perspective and Contemporary Significance of Piperidine (B6355638) Ring Systems in Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a structure of immense historical and current importance in chemistry. nih.gov Its story begins in nature, with the piperidine motif being identified in numerous natural alkaloids. wikipedia.org Notable examples include piperine, the compound responsible for the pungency of black pepper, and coniine, the toxic alkaloid from poison hemlock famously associated with the death of Socrates. wikipedia.orgnih.gov These natural products highlighted the biological activity of piperidine-containing molecules and spurred centuries of chemical investigation.

In contemporary drug discovery, the piperidine scaffold is considered a "privileged" structure, widely present in approved drugs. nih.govthieme-connect.com It is a common core in a vast number of active pharmaceuticals, valued for its ability to influence a molecule's properties favorably. thieme-connect.comresearchgate.net The introduction of piperidine scaffolds into potential drug molecules can help modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comthieme-connect.comresearchgate.net Its derivatives are integral to the structure of numerous commercially available drugs, including treatments for allergies, diabetes, inflammation, and hypertension. researchgate.net The versatility and proven track record of the piperidine ring ensure its continued prominence as a fundamental building block in the design of new therapeutic agents. nih.govthieme-connect.com

Overview of Boc-Protected Aminopiperidine Derivatives as Key Synthetic Intermediates

In the multi-step synthesis of complex pharmaceutical compounds, protecting groups are essential for preventing unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, including the nitrogen atom in the piperidine ring. innospk.com Its popularity stems from its stability under various reaction conditions and its susceptibility to removal under mild acidic conditions, which preserves other sensitive parts of the molecule.

Boc-protected aminopiperidine derivatives are highly valued as key synthetic intermediates and versatile building blocks in medicinal chemistry. innospk.comnbinno.com These compounds, such as 4-Boc-aminopiperidine, provide a stable scaffold upon which chemists can perform further chemical modifications. innospk.com The Boc group shields the piperidine nitrogen, allowing for selective reactions at other sites, such as a primary amino group attached to the ring. rsc.org This strategy is critical in the synthesis of active pharmaceutical ingredients, enabling the controlled, stepwise construction of complex molecules. innospk.comrsc.org The use of these intermediates is a cornerstone in many organic synthesis projects, particularly within the pharmaceutical sector, facilitating the development of novel compounds. nbinno.com

Academic Research Context and Potential Applications of the 3-(2-Aminoethyl)-1-Boc-piperidine Framework

The compound 3-(2-Aminoethyl)-1-Boc-piperidine is a specific and valuable intermediate for organic synthesis. scbt.com Its structure features the stable Boc-protected piperidine ring, along with a flexible two-carbon ethyl chain terminating in a primary amine at the 3-position of the ring. This particular arrangement offers unique opportunities for creating diverse and complex molecules.

While extensive research on the specific citrate (B86180) salt is not widely published, the utility of the underlying aminoethyl-piperidine scaffold is evident in related studies. For instance, researchers have synthesized and evaluated series of 4-(2-aminoethyl)piperidine derivatives as ligands for the sigma-1 (σ1) receptor, which is a target for neurological and psychiatric disorders. d-nb.infonih.gov The aminoethyl side chain provides a key point for modification, allowing for the introduction of various substituents to explore structure-activity relationships and optimize binding to biological targets. d-nb.infonih.gov

The 3-(2-Aminoethyl)-1-Boc-piperidine framework serves as a versatile building block. The primary amine on the side chain is a reactive handle that can be readily functionalized through reactions like acylation, alkylation, or reductive amination. This allows chemists to attach a wide array of chemical groups, systematically altering the molecule's properties to achieve desired biological effects. This adaptability makes it a useful tool in the synthesis of compound libraries for screening against various therapeutic targets, including enzymes and G-protein coupled receptors, contributing to the broader effort of discovering new medicines.

Properties

Molecular Formula

C18H32N2O9

Molecular Weight

420.5 g/mol

IUPAC Name

tert-butyl 3-(2-aminoethyl)piperidine-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C12H24N2O2.C6H8O7/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h10H,4-9,13H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

GEUKGBWRNXHUFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCN.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 3 2 Aminoethyl 1 Boc Piperidine and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the 3-(2-Aminoethyl)-1-Boc-piperidine Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available precursors. youtube.com For the 3-(2-Aminoethyl)-1-Boc-piperidine core, a primary disconnection can be made at the C-C bond between the piperidine (B6355638) ring and the ethylamino side chain. This leads to a 3-substituted piperidine synthon and a two-carbon unit. A further disconnection of the piperidine ring itself often points towards precursors like substituted pyridines or acyclic amino alcohols.

Exploration of Key Precursors and Synthetic Building Blocks, including 1-Boc-3-piperidone

A key and widely utilized precursor for the synthesis of 3-substituted piperidines is 1-Boc-3-piperidone . chemicalbook.com This building block is advantageous as it already contains the desired piperidine ring with the nitrogen atom protected by a tert-Butoxycarbonyl (Boc) group. The ketone functionality at the 3-position provides a reactive handle for introducing the (2-aminoethyl) side chain through various carbon-carbon bond-forming reactions.

The synthesis of 1-Boc-3-piperidone itself can be achieved from 3-hydroxypiperidine, which is protected with a Boc group and then oxidized. chemicalbook.com Alternatively, it can be prepared from 1-benzyl-3-piperidone by removal of the benzyl (B1604629) group followed by Boc protection. chemicalbook.com

Another important class of precursors are substituted pyridines. Through hydrogenation reactions, the aromatic pyridine (B92270) ring can be reduced to a piperidine ring. nih.gov For instance, a suitably functionalized pyridine can be reduced and then the side chain can be elaborated to form the desired product.

Acyclic precursors, such as L-glutamic acid, have also been employed. researchgate.net This natural amino acid can be converted through a series of steps including esterification, Boc-protection, reduction of the carboxylic acid groups to alcohols, conversion to a ditosylate, and finally cyclization with an appropriate amine to form the piperidine ring. researchgate.net

Established and Novel Synthetic Routes to the 3-(2-Aminoethyl)-1-Boc-piperidine Structure

The construction of the 3-(2-Aminoethyl)-1-Boc-piperidine structure can be accomplished through several synthetic strategies, ranging from traditional multi-step linear sequences to more modern and efficient approaches.

Multi-step Linear Synthesis Approaches

Linear synthetic sequences are a common method for constructing molecules like 3-(2-Aminoethyl)-1-Boc-piperidine. researchgate.net A representative multi-step approach starting from a readily available precursor is outlined below:

One common route begins with a protected piperidine derivative, such as N-Boc-3-piperidone. nih.gov The synthesis can proceed through a Wittig reaction to introduce a two-carbon chain, followed by transformation of the resulting ester or other functional group into an amino moiety. nih.gov

Another linear synthesis starts from L-glutamic acid. researchgate.net This involves a five-step sequence:

Esterification: Both carboxylic acid groups of L-glutamic acid are converted to their methyl esters. researchgate.net

N-Boc Protection: The amino group is protected with a di-tert-butyl dicarbonate (B1257347) ((Boc)2O). researchgate.net

Reduction: The diester is reduced to a diol using a reducing agent like sodium borohydride (B1222165). researchgate.net

Tosylation: The diol is converted to a ditosylate. researchgate.net

Cyclization: The ditosylate undergoes cyclization with a suitable amine to form the piperidine ring. researchgate.net

Table 1: Example of a Multi-step Linear Synthesis Approach

StepReactionKey ReagentsIntermediate/Product
1Wittig Reaction1-Boc-3-piperidone, Wittig reagent (e.g., (EtO)2P(O)CH2CN)tert-butyl 3-(cyanomethylene)piperidine-1-carboxylate
2Reduction of Nitrile and Double BondH2, Raney Nickel or other catalysttert-butyl 3-(2-aminoethyl)piperidine-1-carboxylate

Functional Group Interconversions and Orthogonal Protecting Group Strategies, with emphasis on the tert-Butoxycarbonyl (Boc) group

Functional group interconversions (FGIs) are fundamental to organic synthesis, allowing for the transformation of one functional group into another. ub.eduvanderbilt.edu In the synthesis of 3-(2-Aminoethyl)-1-Boc-piperidine, common FGIs include the reduction of nitriles or amides to amines, and the conversion of alcohols to leaving groups for subsequent substitution reactions. vanderbilt.edu

The use of orthogonal protecting groups is crucial when multiple reactive sites are present in a molecule. sigmaaldrich.comacs.org This strategy allows for the selective removal of one protecting group in the presence of others. The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid, TFA). acs.org

In the context of 3-(2-Aminoethyl)-1-Boc-piperidine synthesis, the Boc group on the piperidine nitrogen allows for transformations on the side chain without affecting the piperidine nitrogen. If the side chain also contains a protected amine, a different protecting group, such as a benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) group, might be used. These groups are removable under different conditions (hydrogenolysis for Cbz, and a base like piperidine for Fmoc), demonstrating the principle of orthogonality. sigmaaldrich.com

Table 2: Common Orthogonal Protecting Groups in Piperidine Synthesis

Protecting GroupAbbreviationCleavage ConditionsStability
tert-ButoxycarbonylBocAcidic (e.g., TFA, HCl)Stable to base, hydrogenolysis
BenzyloxycarbonylCbz or ZHydrogenolysis (H2, Pd/C)Stable to acid and base
FluorenylmethyloxycarbonylFmocBasic (e.g., piperidine)Stable to acid and hydrogenolysis

Stereoselective Synthesis of Chiral 3-(2-Aminoethyl)-1-Boc-piperidine Derivatives

The synthesis of enantiomerically pure chiral piperidines is of great importance in medicinal chemistry, as the stereochemistry of a molecule can significantly impact its biological activity. nih.gov

Enantioselective Approaches Utilizing Biocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool for the synthesis of chiral molecules with high enantioselectivity under mild reaction conditions. rsc.org Enzymes such as lipases, oxidases, and reductases are increasingly being employed in the synthesis of chiral piperidine derivatives. nih.govrsc.org

One biocatalytic approach involves the kinetic resolution of a racemic mixture. For example, a lipase (B570770) can be used to selectively acylate one enantiomer of a racemic alcohol precursor, allowing for the separation of the acylated and unacylated enantiomers. rsc.org

Another strategy is the asymmetric dearomatization of pyridines using a chemo-enzymatic approach. nih.gov This can involve a one-pot cascade reaction using an amine oxidase and an ene imine reductase to convert N-substituted tetrahydropyridines into stereodefined piperidines. nih.gov

Recent advancements have also combined biocatalytic C-H oxidation with radical cross-coupling to construct complex piperidine frameworks enantioselectively. chemistryviews.org For instance, an engineered hydroxylase can introduce a hydroxyl group at a specific position on the piperidine ring, which can then be used as a handle for further functionalization. chemistryviews.org

Table 3: Enzymes Used in the Stereoselective Synthesis of Piperidine Derivatives

Enzyme ClassExample EnzymeApplication
LipaseCandida antarctica lipase B (CALB)Kinetic resolution of racemic alcohols/amines
OxidaseAmine OxidaseAsymmetric dearomatization of pyridines
HydroxylaseEngineered Proline-4-hydroxylaseEnantioselective C-H oxidation
Application of ω-Transaminases for Amination

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines. illinois.edu ω-Transaminases (ω-TAs) are a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. illinois.edunih.gov This methodology is particularly valuable for the asymmetric synthesis of chiral amines from prochiral ketones, offering high enantioselectivity and the potential for 100% theoretical yield, which is a significant advantage over kinetic resolution methods that are limited to a 50% maximum yield. nih.gov

The application of ω-TAs is highly relevant for synthesizing chiral amino-piperidines. For instance, the amination of a prochiral precursor like 1-Boc-3-piperidone using an appropriate ω-transaminase can directly yield the corresponding chiral 3-amino-1-Boc-piperidine. nih.gov The reaction typically employs an amine donor, such as isopropylamine (B41738) or alanine, and the PLP cofactor. illinois.edunih.gov The development of both (R)- and (S)-selective ω-TAs allows for the production of either enantiomer of a target chiral amine with high optical purity. illinois.edu

Recent research has focused on immobilizing these enzymes to enhance their stability and reusability, making the process more economically viable for industrial-scale production. nih.gov The selection of the specific ω-TA is crucial, as different enzymes exhibit varying activity and enantioselectivity for different substrates. nih.gov Protein engineering has also been instrumental in expanding the substrate scope of ω-TAs and improving their stability and stereoselectivity. mdpi.com

Table 1: Examples of ω-Transaminase Applications in Chiral Amine Synthesis

Enzyme Type Substrate Type Product Type Key Advantages
(R)-selective ω-TA Prochiral Ketone (R)-Chiral Amine High enantiomeric excess (>99% ee), high yield. illinois.edu
(S)-selective ω-TA Prochiral Ketone (S)-Chiral Amine Access to the opposite enantiomer with high purity. nih.gov
Immobilized ω-TA 1-Boc-3-piperidone 3-Amino-1-Boc-piperidine Enhanced stability, reusability, suitable for continuous flow processes. nih.gov

Asymmetric Catalysis in Piperidine Ring Formation

Asymmetric catalysis is a cornerstone for the synthesis of enantiomerically enriched piperidines. nih.gov These methods introduce chirality during the formation of the heterocyclic ring, providing efficient access to complex structures. Strategies include the asymmetric hydrogenation of pyridine derivatives, reductive Heck reactions, and various cyclization reactions catalyzed by chiral transition metal complexes. nih.govacs.org The development of novel chiral ligands and catalysts continues to expand the scope and efficiency of these transformations, enabling the synthesis of a wide array of substituted piperidines with high levels of stereocontrol. nih.gov

Rhodium-catalyzed asymmetric hydrogenation is a prominent method for producing chiral piperidines from prochiral pyridine or tetrahydropyridine (B1245486) precursors. nih.govacs.org The direct hydrogenation of the stable pyridine ring is challenging due to its aromaticity and tendency to coordinate to and deactivate metal catalysts. dicp.ac.cn A common strategy to overcome this involves the activation of the pyridine ring by N-acylation or quaternization to form a pyridinium (B92312) salt, which lowers the energy of the lowest unoccupied molecular orbital and makes the ring more susceptible to reduction. researchgate.net

The process typically involves a rhodium(I) or rhodium(III) catalyst complexed with a chiral diphosphine ligand, such as BINAP, MeO-Biphep, or various ferrocene-based ligands. nih.govnih.govnih.gov The choice of ligand is critical for achieving high enantioselectivity. For example, a three-step process involving partial reduction of pyridine, followed by a rhodium-catalyzed asymmetric carbometalation, and a final reduction can provide access to a variety of enantioenriched 3-substituted piperidines. acs.org The reaction is performed under a hydrogen atmosphere, and conditions like pressure, temperature, and solvent are optimized to maximize conversion and enantiomeric excess (ee). dicp.ac.cn This method has been successfully applied to the synthesis of various fluorinated and multi-substituted piperidines. nih.gov

Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Pyridine Derivatives

Substrate Type Catalyst System (Rh-precursor + Ligand) Product Enantiomeric Excess (ee) Reference
Quaternary Pyridinium Salts [Cp*RhCl₂]₂ + Chiral Ligand Piperidines & Tetrahydropyridines High dntb.gov.ua
N-iminopyridinium ylides [{Ir(cod)Cl}₂] / (S)-MeO-biphep / I₂ Chiral Piperidines High dicp.ac.cn
2-Pyridine Ketones [Rh(COD)Binapine]BF₄ Chiral 2-Pyridine Alcohols up to 99% nih.gov
Pyridine Derivatives Rhodium(I) + Ferrocene Ligand Fluorinated Piperidines High nih.gov

Chiral Pool Synthesis Starting Materials (e.g., L-Glutamic acid, D-Ornithine)

The chiral pool approach utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials for asymmetric synthesis. mdpi.com L-Glutamic acid is a particularly useful precursor for the synthesis of 3-substituted piperidine derivatives.

A typical synthetic route starting from L-glutamic acid involves a series of straightforward chemical transformations. researchgate.net The process begins with the protection of the amino group, often as a Boc-carbamate, and the esterification of both carboxylic acid groups. researchgate.net The resulting diester is then reduced to a diol using a reducing agent like sodium borohydride. The diol is subsequently converted into a ditosylate or dimesylate, which serves as a good leaving group for the final cyclization step. Treatment of the ditosylate with a primary amine leads to the formation of the N-substituted piperidine ring through intramolecular nucleophilic substitution. This strategy provides a reliable and scalable route to enantiomerically pure 3-amino substituted piperidines. While D-Ornithine is also a potential chiral starting material, detailed synthetic routes leading specifically to the 3-(2-aminoethyl)piperidine scaffold are less commonly reported than those from glutamic acid.

Table 3: Synthetic Sequence from L-Glutamic Acid to 3-Substituted Piperidine

Step Reaction Reagents Intermediate/Product Typical Yield
1 Esterification SOCl₂, MeOH Diethyl L-glutamate Quantitative researchgate.net
2 N-Protection (Boc)₂O, TEA, DMAP N-Boc-diethyl L-glutamate 92% researchgate.net
3 Reduction NaBH₄ N-Boc-amino-pentane-1,5-diol Good
4 Tosylation TsCl, Pyridine N-Boc-amino-pentane-1,5-ditosylate Good
5 Cyclization Primary Amine (e.g., Benzylamine) N-Benzyl-3-(N-Boc-amino)piperidine Good

Derivatization and Functionalization of the 3-(2-Aminoethyl)-1-Boc-piperidine Scaffold

Once the core scaffold is synthesized, further derivatization allows for the exploration of structure-activity relationships and the development of new chemical entities.

The primary amine of the 2-aminoethyl side chain is a versatile handle for a wide range of chemical modifications. Standard functional group transformations can be readily applied. These include acylation with acid chlorides or anhydrides to form amides, sulfonylation with sulfonyl chlorides to produce sulfonamides, and alkylation or reductive amination to yield secondary and tertiary amines. These derivatizations allow for the introduction of diverse substituents, altering the steric and electronic properties of the side chain, which can be crucial for modulating biological activity.

Introducing spirocyclic systems onto the piperidine ring significantly increases the three-dimensionality and structural complexity of the molecule. nih.gov Spirocyclic piperidines are of great interest in medicinal chemistry due to their conformational rigidity and potential as unique pharmacophore templates. nih.gov

Several synthetic strategies can be employed to construct these motifs. acs.org One approach involves the intramolecular cyclization of a linear precursor containing an aryl halide, which can undergo radical cyclization initiated by a photoredox catalyst to form the spirocyclic system. nih.gov Another method involves the 1,4-addition of nitroalkanes to a piperidine-derived precursor, followed by reduction and cyclization to form a spiropyrrolidine ring fused to the piperidine. acs.orgresearchgate.net Furthermore, cycloaddition reactions, such as the reaction of an exocyclic alkene on the piperidine ring with a suitable dienophile, can also be used to generate spirocyclic structures. rsc.org These advanced methods provide access to a range of complex spiro-fused heterocycles under relatively mild conditions. nih.govrsc.org

Formation of Pharmaceutically Relevant Salt Forms (e.g., Citrate)

The conversion of a free base form of an active pharmaceutical ingredient (API) or an intermediate into a salt is a critical step in drug development. This process can significantly modify the physicochemical properties of the compound, such as solubility, stability, and bioavailability, without altering its intrinsic pharmacological activity. For basic compounds like 3-(2-Aminoethyl)-1-Boc-piperidine, which contains a primary amine, salt formation with a pharmaceutically acceptable acid, such as citric acid, is a common strategy to obtain a stable, crystalline solid with improved handling and formulation characteristics.

General Principles of Citrate (B86180) Salt Formation

Citric acid is a tricarboxylic acid, offering the potential to form various stoichiometric salt ratios with a basic compound. The reaction involves a proton transfer from one or more of the carboxylic acid groups of citric acid to the basic nitrogen atom of the amine. The selection of the appropriate stoichiometry and crystallization conditions is crucial for obtaining the desired salt form with consistent properties.

The formation of a citrate salt from an amine typically involves reacting the free base with citric acid in a suitable solvent system. The choice of solvent is critical and depends on the solubility of both the free base and the resulting salt. Solvents such as ethanol, acetone (B3395972), or isopropyl acetate (B1210297) are often employed. google.com The salt may precipitate directly from the reaction mixture upon formation, or its crystallization can be induced by cooling, addition of an anti-solvent, or evaporation.

Proposed Synthetic Procedure for 3-(2-Aminoethyl)-1-Boc-piperidine Citrate

A solution of 3-(2-Aminoethyl)-1-Boc-piperidine free base would be prepared in an appropriate organic solvent, such as acetone or ethanol. A solution of citric acid (either anhydrous or monohydrate) in the same solvent would then be added dropwise to the amine solution with stirring. The molar ratio of the amine to citric acid would be carefully controlled to target a specific salt form (e.g., 1:1 or 2:1). Upon mixing, the citrate salt is expected to precipitate. The resulting solid would be collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under vacuum to yield the final product.

Reaction Scheme:

Figure 1: Proposed reaction scheme for the formation of 3-(2-Aminoethyl)-1-Boc-piperidine citrate.

Characterization of the Citrate Salt

To confirm the formation of the desired salt and to characterize its physicochemical properties, a battery of analytical techniques would be employed. akjournals.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the salt. The protonation of the primary amine would lead to characteristic shifts in the signals of the adjacent protons in the ¹H NMR spectrum. researchgate.net Similarly, changes in the chemical shifts of the carbons in the vicinity of the amino group would be observed in the ¹³C NMR spectrum. The presence of signals corresponding to the citrate counterion would also be verified. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis would be used to identify the functional groups present and to confirm salt formation. The spectrum would be expected to show the disappearance of the characteristic N-H stretching vibrations of the free primary amine and the appearance of new bands corresponding to the ammonium (B1175870) salt. The characteristic carbonyl and hydroxyl stretches of citric acid would also be present.

Differential Scanning Calorimetry (DSC): DSC would be utilized to determine the melting point and to assess the crystallinity of the salt. nih.gov A sharp endothermic peak would indicate a crystalline material with a defined melting point, which is a desirable characteristic for a pharmaceutical salt.

Powder X-Ray Diffraction (PXRD): PXRD is a powerful technique for characterizing the solid-state nature of the salt. researchgate.net The diffraction pattern provides a unique fingerprint for a specific crystalline form, allowing for the identification of polymorphs, solvates, or an amorphous state.

Solubility Studies: The aqueous solubility of the citrate salt would be determined and compared to that of the free base. This is a critical parameter for predicting the potential bioavailability of the final API.

Data Tables

The following tables summarize the key properties of the starting material and the expected characteristics of the resulting citrate salt.

Table 1: Physicochemical Properties of 3-(2-Aminoethyl)-1-Boc-piperidine

PropertyValueReference
CAS Number 259180-77-3 scbt.comachemblock.com
Molecular Formula C₁₂H₂₄N₂O₂ scbt.comachemblock.com
Molecular Weight 228.33 g/mol scbt.comachemblock.com
Appearance Not specified
IUPAC Name tert-butyl 3-(2-aminoethyl)piperidine-1-carboxylate achemblock.com

Table 2: Expected Analytical Data for 3-(2-Aminoethyl)-1-Boc-piperidine Citrate

Analytical TechniqueExpected Observations
¹H NMR Downfield shift of protons alpha and beta to the amino group. Presence of signals for citrate protons.
¹³C NMR Shift in the resonance of carbons adjacent to the protonated amino group. Presence of signals for citrate carbons.
FTIR (cm⁻¹) Broad N⁺-H stretch, disappearance of free amine N-H stretch, characteristic C=O and O-H stretches of citrate.
Melting Point (°C) A distinct melting point, expected to be higher than the free base.
PXRD A unique diffraction pattern indicative of a crystalline solid.
Aqueous Solubility Expected to be higher than the free base.

Strategic Role of 3 2 Aminoethyl 1 Boc Piperidine As a Versatile Synthetic Intermediate and Building Block

Contribution to the Synthesis of Complex Organic Molecules and Natural Product Analogues

The unique structure of 3-(2-Aminoethyl)-1-Boc-piperidine makes it an ideal intermediate for the stereocontrolled synthesis of complex organic molecules and analogues of natural products. Piperidine (B6355638) alkaloids, for instance, are a major class of natural products characterized by a six-membered nitrogen-containing ring, and they often exhibit significant biological activities. researchgate.net The synthesis of analogues of these natural products is a key strategy in drug discovery.

The synthetic utility of this building block lies in the orthogonal reactivity of its two nitrogen atoms. The primary amine of the 2-aminoethyl group is a potent nucleophile, readily participating in a wide range of chemical transformations such as:

Amide bond formation: Reaction with carboxylic acids or their activated derivatives to introduce diverse acyl groups.

Reductive amination: Condensation with aldehydes or ketones followed by reduction to form secondary amines, extending the side chain.

Urea and thiourea (B124793) formation: Reaction with isocyanates or isothiocyanates.

Sulfonamide synthesis: Reaction with sulfonyl chlorides.

These reactions can be performed selectively while the piperidine nitrogen remains protected by the Boc group. Once the desired modification on the side chain is complete, the Boc group can be cleaved to liberate the secondary amine within the piperidine ring. This newly revealed amine can then undergo a second wave of functionalization, including N-alkylation, N-arylation, or further acylation. This sequential and controlled approach allows for the modular construction of highly substituted, intricate piperidine-containing molecules. nbinno.comnbinno.com

For example, similar strategies employing functionalized piperidines are used to build complex heterocyclic systems. Research has shown the conversion of piperidine carboxylic acids into β-keto esters, which serve as precursors for novel heterocyclic amino acids like pyrazole-piperidine hybrids. nih.gov This highlights the role of such piperidine building blocks in creating new chemical entities with potential biological applications. nih.gov The development of synthetic methods to access polysubstituted piperidines, including those that mimic natural products like coniine and pelletierine, further underscores the importance of functionalized piperidine intermediates. researchgate.netajchem-a.com

Facilitation of Medicinal Chemistry Lead Generation and Optimization Programs

In medicinal chemistry, the goal is to discover and refine molecules that can modulate the function of biological targets to achieve a therapeutic effect. The piperidine moiety is considered a "privileged scaffold" because it is found in a vast number of approved drugs across various therapeutic areas, including oncology, neuroscience, and infectious diseases. nih.govajchem-a.com

3-(2-Aminoethyl)-1-Boc-piperidine is an excellent tool for lead generation and optimization for several reasons:

Scaffold Hopping and Analogue Synthesis: It provides a pre-built, protected piperidine core, which chemists can use to replace other cyclic systems in known active compounds or to synthesize new analogues of an existing lead compound.

Probing Structure-Activity Relationships (SAR): The primary aminoethyl side chain serves as a handle to systematically introduce a variety of substituents. By creating a series of analogues where the group attached to this amine is varied, medicinal chemists can probe the SAR to understand which chemical features are essential for biological activity. This process is fundamental to lead optimization, where an initial "hit" compound is iteratively modified to improve its potency, selectivity, and pharmacokinetic properties. nih.gov

Controlled Functionalization: The Boc protecting group ensures that modifications are directed specifically to the side-chain amine. nbinno.com After optimization of the side chain, the Boc group can be removed, and the ring nitrogen can be functionalized to, for example, improve solubility or modulate interactions with the biological target.

The utility of such building blocks is well-documented. For instance, 4-Amino-1-Boc-piperidine, a regioisomeric analogue, is a key intermediate in the synthesis of Relebactam, a β-lactamase inhibitor, and Cinipride, a gastroprokinetic agent. guidechem.com Similarly, (R)-3-(Boc-Amino)piperidine is a crucial intermediate for synthesizing dipeptidyl peptidase IV (DPP-4) inhibitors like Alagliptin, used for treating type 2 diabetes. chemicalbook.com These examples demonstrate a clear and successful precedent for using Boc-protected aminopiperidines to construct complex and effective pharmaceutical agents.

Examples of Drugs Synthesized from Related Piperidine Intermediates

Intermediate Drug Synthesized Therapeutic Class
4-Amino-1-Boc-piperidine Relebactam β-lactamase inhibitor
4-Amino-1-Boc-piperidine Cinipride Tartrate Gastroprokinetic Agent
(R)-3-(Boc-Amino)piperidine Alagliptin Anti-diabetic (DPP-4 inhibitor)

This table illustrates the established role of similar building blocks in pharmaceutical synthesis. guidechem.comchemicalbook.com

Application in Diversity-Oriented Synthesis (DOS) for Compound Library Creation

Diversity-Oriented Synthesis (DOS) is a powerful strategy used in early-stage drug discovery to rapidly generate a large collection of structurally diverse small molecules. nih.gov The goal of DOS is to explore chemical space broadly to identify novel scaffolds and compounds with the potential to modulate new biological targets.

3-(2-Aminoethyl)-1-Boc-piperidine is an ideal starting material for DOS campaigns due to its bifunctional nature, which allows for a divergent synthetic approach. A typical DOS strategy using this building block would involve a two-step diversification process:

First Diversification Point: The primary aminoethyl group is reacted with a library of diverse chemical building blocks (e.g., a set of 100 different carboxylic acids, aldehydes, or isocyanates). This step generates an initial library of 100 unique intermediates, each bearing a different functional group on the side chain but all sharing the common 1-Boc-piperidine core.

Second Diversification Point: The Boc protecting group is removed from the entire library of intermediates under acidic conditions. The resulting free secondary amine in the piperidine ring now serves as the second diversification point. This collection of 100 piperidines can then be reacted with a second library of building blocks (e.g., a set of 100 different alkyl halides or sulfonyl chlorides).

This two-dimensional matrix approach can, in theory, generate a final library of 10,000 (100 x 100) unique, highly substituted piperidine derivatives from a single starting intermediate. This method efficiently populates chemical libraries with three-dimensional molecules that possess the desirable properties of the piperidine scaffold. nih.gov The development of synthetic methods that provide access to all possible stereoisomers of a given piperidine scaffold is a key goal in modern DOS programs, further enhancing the quality and diversity of the compound libraries produced. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles for Derivatives Incorporating the 3 2 Aminoethyl 1 Boc Piperidine Moiety

Investigation of Conformational Preferences and Stereochemical Impact on Biological Activity

The conformational flexibility of the piperidine (B6355638) ring is a critical determinant of a ligand's biological activity. The ring typically adopts a low-energy chair conformation, but can also exist in boat or twist-boat forms, influenced by its substitution pattern. blumberginstitute.org Substituents on the piperidine ring can occupy either axial or equatorial positions, and this orientation significantly affects how the molecule interacts with a biological target. The stereochemistry of these substituents, particularly when multiple chiral centers are present, can lead to diastereomers with markedly different biological profiles.

Rational Design Approaches for Modulating Target Binding and Selectivity

This approach was effectively used in the design of novel σ1 receptor ligands, where a central cyclohexane (B81311) ring in a parent compound was replaced with a piperidine ring. nih.gov This modification was intended to achieve several goals simultaneously:

Increase Hydrolytic Stability: The piperidine ring is more stable under acidic conditions than other scaffolds like 1,3-dioxane. d-nb.info

Reduce Lipophilicity: The introduction of a nitrogen atom into the ring system generally increases polarity and reduces lipophilicity (logD/clogP values), which can lead to improved pharmacokinetic properties. nih.gov

Provide a Handle for Further Modification: The nitrogen atom in the piperidine ring offers a new position for introducing diverse substituents, allowing for fine-tuning of σ1 affinity, selectivity over the σ2 subtype, and other pharmacological parameters. nih.govd-nb.info

This strategic replacement successfully produced compounds with lower lipophilicity and high lipophilic ligand efficiency (LLE), a measure of how efficiently a compound's lipophilicity translates into binding affinity. nih.gov Molecular dynamics simulations further elucidated that the basic piperidine nitrogen and its substituents engage in different interactions within the lipophilic binding pocket of the σ1 receptor, which accounts for the observed differences in receptor affinities among the designed analogs. researchgate.netnih.gov

Pharmacophore Elucidation for Piperidine-Containing Ligands

A pharmacophore model is an abstract representation of the key molecular features necessary for a ligand to be recognized by a specific biological target. For ligands targeting receptors like the histamine (B1213489) H3 and σ1 receptors, a common pharmacophore model has been identified that includes several key elements. nih.gov

This general model consists of:

A basic tertiary amine , which is often protonated at physiological pH and forms critical ionic or hydrogen bond interactions.

A linker chain of a specific length and conformation, which properly orients the other features.

A central core , which can be aromatic or alicyclic.

An arbitrary region that can accommodate a wide variety of lipophilic, polar, or other functional groups. nih.gov

The 3-(2-aminoethyl)piperidine moiety fits this model well. The terminal amine of the ethyl group and the piperidine nitrogen can both serve as the basic feature, while the ethyl group acts as a short linker. The piperidine ring itself functions as a central core, and substituents on either nitrogen atom can occupy the arbitrary region to modulate binding and selectivity. The piperidine moiety is considered a critical structural element for achieving dual activity at certain receptors. nih.gov

Influence of Side Chain and Ring Substitutions on Potency and Receptor Interaction Profiles

Systematic modification of the side chain and substitutions on the piperidine ring are fundamental to SAR exploration. Studies on 4-(2-aminoethyl)piperidine derivatives have demonstrated that even minor changes can lead to significant shifts in potency and selectivity. nih.gov

Ring Substitutions (Piperidine Nitrogen): The nature of the substituent on the piperidine nitrogen atom has a profound effect on σ1 receptor affinity.

Unsubstituted (N-H): Replacement of a central cyclohexane ring with an unsubstituted piperidine ring resulted in a dramatic reduction in σ1 affinity. nih.gov

N-Methyl: Introducing a small methyl group on the piperidine nitrogen led to a significant increase in σ1 affinity and high selectivity over the σ2 receptor. This suggests the methyl group makes favorable lipophilic interactions within the receptor's binding pocket. researchgate.netd-nb.info

N-Ethyl: Increasing the alkyl chain length to an ethyl group resulted in considerably lower σ1 affinity compared to the N-methyl analog. researchgate.netnih.gov

N-Tosyl: The presence of a bulky, electron-withdrawing tosyl group also led to low σ1 affinity. researchgate.net

Side Chain Substitutions (Terminal Amine): Modifications to the terminal amine of the aminoethyl side chain also play a crucial role in determining biological activity.

Chain Length: Extending the distance between the basic nitrogen atom and a terminal phenyl moiety (e.g., from a benzylamine (B48309) to a 3-phenylpropylamine) generally led to reduced σ1 affinity. nih.gov

Terminal Group: Among a series of derivatives, those with a small N-methyl moiety on the piperidine ring and a benzylamine or cyclohexylmethylamine group on the side chain exhibited high σ1 affinity and selectivity. d-nb.info

These findings are summarized in the table below, which showcases the impact of various substitutions on σ1 receptor binding affinity for derivatives of the related 4-(2-aminoethyl)-2-phenylpiperidine scaffold.

Compound IDPiperidine N-SubstituentSide Chain Terminal Groupσ1 Affinity (Ki, nM)Reference
Lead Compound (Cyclohexane)N/ABenzylamine0.61 nih.gov
4a-HBenzylamine165 nih.gov
18a-CH₃Benzylamine1.5 nih.gov
18b-CH₂CH₃Benzylamine152 d-nb.info
19a-CH₃3-Phenylpropylamine50 nih.gov
20a-CH₃Cyclohexylmethylamine3.8 d-nb.info
21a-CH₃N-Benzyl-N-methylamine5.3 d-nb.info
22a-CH₃4-Phenylpiperazine3.0 d-nb.info

This detailed SAR data underscores the importance of systematic structural modification in optimizing the pharmacological profile of ligands derived from aminoethyl-piperidine scaffolds.

Computational Chemistry and Chemoinformatics in the Exploration of 3 2 Aminoethyl 1 Boc Piperidine Derivatives

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques for understanding how a ligand, such as a derivative of 3-(2-aminoethyl)-1-Boc-piperidine, interacts with a protein target at an atomic level. mdpi.com Docking predicts the preferred orientation of a ligand within a protein's binding site, while MD simulations provide insights into the dynamic stability of the ligand-protein complex over time. researchgate.net

Research on various piperidine (B6355638) derivatives illustrates the power of these methods. For instance, docking studies on piperidine/piperazine-based compounds identified potent agonists for the sigma 1 receptor (S1R). nih.gov Subsequent MD simulations revealed the stability of the binding pose and highlighted crucial interactions with specific amino acid residues. nih.gov Similarly, MD simulations performed on aminoethyl-substituted piperidine ligands targeting the σ1 receptor helped to explain differences in binding affinity by analyzing interactions within the lipophilic binding pocket, which includes residues like Leu105, Tyr103, and Glu172. nih.gov These simulations can elucidate key binding events, such as the formation of salt bridges and π-cation interactions, that are critical for ligand recognition and affinity. nih.gov

MD simulations also allow for the calculation of key parameters that describe the stability and behavior of the complex, such as Root-Mean-Square Deviation (RMSD), which measures conformational stability, and the analysis of hydrogen bonding and solvent-accessible surface area. researchgate.net This detailed understanding of ligand-protein interactions is invaluable for structure-based drug design, enabling the rational modification of the piperidine scaffold to enhance potency and selectivity.

Table 1: Examples of Key Ligand-Protein Interactions for Piperidine Scaffolds Identified via Computational Studies This table is illustrative and compiles data from studies on various piperidine derivatives to show the type of information gained from docking and MD simulations.

Target ProteinPiperidine Derivative ClassKey Interacting ResiduesType of InteractionReference
Sigma 1 Receptor (S1R)Arylpiperazine-basedGlu172, Phe107Salt Bridge, π-cation nih.govnih.gov
AcetylcholinesterasePiperidine-based inhibitorsNot specifiedNot specified researchgate.netbenthamdirect.com
ButyrylcholinesterasePiperidine-based inhibitorsNot specifiedNot specified researchgate.net
α-GlucosidasePiperidine-based inhibitorsNot specifiedNot specified researchgate.net
Myeloma-related proteins3-chloro-3-methyl-2,6-diarylpiperidin-4-onesNot specifiedBinding to 6FS1, 6FSO nih.gov
Histamine (B1213489) H3 ReceptorPiperidine-based antagonistsNot specifiedNot specified acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of 3-(2-aminoethyl)-1-Boc-piperidine, QSAR can be employed to predict activities such as enzyme inhibition, receptor binding, or toxicity, thereby guiding the synthesis of more potent and safer compounds. nih.govtandfonline.com

The process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure (e.g., topological, electronic, or steric properties). nih.gov Statistical methods, such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), and neural networks, are then used to build a predictive model. nih.govtandfonline.comdaneshyari.com

Several QSAR studies on piperidine derivatives have been successfully conducted. For example, 2D and 3D-QSAR models were developed for furan-pyrazole piperidine derivatives to predict their antiproliferative and Akt1 inhibitory activities. tandfonline.comnih.gov Another study used topological descriptors to create robust QSAR models for predicting the toxicity of piperidine derivatives against the mosquito Aedes aegypti. nih.gov Furthermore, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been applied to piperazine (B1678402) and piperidine derivatives to model their inhibitory activity against acetylcholinesterase, a key target in Alzheimer's disease therapy. benthamdirect.com The resulting models, when validated, can be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for chemical synthesis and biological testing. tandfonline.comnih.gov

Table 2: Overview of QSAR Models Developed for Piperidine Derivatives This table summarizes findings from various QSAR studies to illustrate the application of this methodology.

Predicted ActivityCompound ClassStatistical MethodModel Validation (r² / Q²)Reference
Akt1 InhibitionFuran-pyrazole piperidinesGA-MLRr²: 0.742-0.832 / Q²: 0.684-0.796 tandfonline.comnih.gov
Antiproliferative (OVCAR-8, HCT116)Furan-pyrazole piperidinesGA-MLRr²: 0.742-0.832 / Q²: 0.684-0.796 tandfonline.com
Toxicity (Aedes aegypti)General piperidinesOLS-MLR, SVM, NNr² > 0.85 (training), r² > 0.8 (test) nih.gov
μ Opioid Agonism4-phenylpiperidinesNeural Network (NN)Not specified daneshyari.com
Acetylcholinesterase InhibitionPiperidine/piperazine derivativesCoMFA (3D-QSAR)r² = 0.947 (training), r² = 0.816 (test) benthamdirect.com

Virtual Screening and Library Design Utilizing the Piperidine Scaffold

The piperidine scaffold is a "privileged structure" in drug discovery, meaning it is a molecular framework capable of providing ligands for diverse biological targets. tandfonline.com The 3-(2-aminoethyl)-1-Boc-piperidine structure is an excellent starting point for designing large, diverse chemical libraries. nih.gov Virtual screening is the computational technique used to search these libraries to identify molecules that are most likely to bind to a drug target. nih.gov

The process begins with the creation of a virtual library by enumerating derivatives of the core scaffold. For the 3-(2-aminoethyl)-1-Boc-piperidine core, diversity can be introduced by varying substituents on the piperidine nitrogen (after deprotection of the Boc group) and the ethylamine (B1201723) side chain. These virtual compounds can then be filtered based on physicochemical properties to ensure drug-likeness, adhering to guidelines like Lipinski's Rule of Five. mdpi.com

The filtered library is then "screened" against a 3D structure of the target protein using molecular docking programs. The top-scoring compounds, which exhibit the best-predicted binding affinity and fit, are selected as "hits" for further investigation, including more rigorous computational analysis or direct chemical synthesis and biological assaying. nih.gov This approach was successfully used in a screening campaign of an in-house collection of piperidine/piperazine compounds to discover a potent S1R agonist. nih.gov In silico tools can also predict the entire spectrum of biological activity for new derivatives, helping to determine the most promising direction for preclinical studies. clinmedkaz.orgclinmedkaz.org

Table 3: A Generalized Workflow for Virtual Screening of a Piperidine-Based Library This table outlines the typical steps involved in a virtual screening campaign.

StepDescriptionKey Considerations
1. Scaffold SelectionChoose a core structure for library generation.The 3-(2-aminoethyl)-1-Boc-piperidine scaffold offers multiple points for diversification.
2. Library EnumerationComputationally generate a large set of derivatives from the core scaffold.Utilize various chemical reactions in silico to add diverse functional groups.
3. Property FilteringFilter the library based on physicochemical properties (e.g., MW, logP, TPSA).Apply drug-likeness filters (e.g., Lipinski's, Veber's) to remove non-promising structures. nih.gov
4. Target PreparationPrepare the 3D structure of the biological target protein for docking.Define the binding site or pocket where the ligand is expected to bind.
5. Molecular DockingDock the filtered library of compounds into the target's binding site.Use a scoring function to rank compounds based on predicted binding affinity.
6. Hit Selection & RefinementSelect the top-scoring compounds for further analysis.Visually inspect binding poses and perform post-processing (e.g., clustering, rescoring).
7. Experimental ValidationSynthesize and biologically test the most promising hits.Confirm the predicted activity through in vitro assays.

Scaffold Hopping Methodologies for Generating Novel Chemical Entities

Scaffold hopping is a lead optimization strategy that involves modifying the central core of a molecule while aiming to retain or improve its biological activity. nih.gov This approach is particularly valuable for discovering novel chemical entities (NCEs) with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property (IP) position. nih.govnih.gov For a known active compound based on the 3-(2-aminoethyl)-1-Boc-piperidine framework, scaffold hopping could generate entirely new classes of molecules.

A key technique in scaffold hopping is the use of bioisosteres—chemical groups or substituents that produce broadly similar biological properties. spirochem.com For the piperidine ring, several bioisosteric replacements have been explored. cambridgemedchemconsulting.com For example, replacing the piperidine with a morpholine (B109124) ring can increase polarity, while spirocyclic systems like azaspiro[3.3]heptane have been shown to improve properties such as metabolic stability and solubility. cambridgemedchemconsulting.comenamine.netresearchgate.net Researchers have successfully used this strategy to hop from a fused piperidine-type structure to a novel isoxazolo[3,4-c]piperidine derivative in the development of NK3 receptor antagonists. nih.gov The goal is to find a new scaffold that maintains the crucial three-dimensional arrangement of functional groups required for binding to the target while offering advantages over the original structure. acs.org

Table 4: Potential Bioisosteric Replacements for the Piperidine Scaffold This table provides examples of bioisosteres used in scaffold hopping strategies to modify molecular properties.

Original ScaffoldBioisosteric ReplacementDesired Property ChangeReference
PiperidineMorpholineIncrease polarity, alter pKa cambridgemedchemconsulting.com
PiperidineAzaspiro[3.3]heptaneImprove metabolic stability, improve solubility, explore new vectors enamine.netresearchgate.net
PiperidineTropaneReduce metabolism at atoms adjacent to nitrogen cambridgemedchemconsulting.com
PiperidinePyrrolidine / AzetidineExamine impact of ring size on activity acs.org
Phenyl RingThiophene RingAlter metabolic profile, improve therapeutic benefits nih.gov
Fused PiperidineIsoxazolo[3,4-c]piperidineGenerate novel scaffold with different physicochemical properties nih.gov

Analysis of Chemical Space Occupied by Piperidine Derivatives

Chemical space refers to the multidimensional domain of all possible molecules. Analyzing the chemical space occupied by a library of piperidine derivatives helps in understanding their diversity, novelty, and potential for drug discovery. rsc.org This analysis typically involves evaluating a range of physicochemical and structural properties.

Key properties analyzed include molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and number of rotatable bonds. mdpi.com These descriptors help assess the "drug-likeness" of a compound library. nih.govmdpi.com

Beyond simple physicochemical properties, the three-dimensional (3D) shape of molecules is a critical aspect of chemical space. The 3D diversity of piperidine derivatives can be analyzed using metrics like the normalized Principal Moments of Inertia (PMI). whiterose.ac.uk A PMI plot visualizes the shape of molecules, mapping them on a triangle with vertices representing rod, disc, and sphere shapes. whiterose.ac.uk Many traditional fragment libraries are populated by flat, aromatic compounds that fall along the rod-disc axis. Saturated, non-planar scaffolds like piperidine are valuable because they introduce 3D complexity, allowing for the exploration of new regions of chemical space that are often undersampled. nih.govrsc.org Analysis of virtual libraries derived from substituted piperidines has shown that they generate 3D molecules with properties suitable for fragment-based drug discovery programs. nih.govrsc.org

Advanced Analytical and Spectroscopic Characterization Techniques in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural assignment of organic molecules. Both ¹H and ¹³C NMR would be employed to provide a complete picture of the connectivity and chemical environment of each atom in 3-(2-Aminoethyl)-1-Boc-piperidine citrate (B86180).

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (ratio of protons).

Boc Group: A characteristic sharp singlet peak would be expected around 1.4 ppm, integrating to nine protons, corresponding to the magnetically equivalent methyl protons of the tert-butoxycarbonyl (Boc) protecting group.

Piperidine (B6355638) Ring: The protons on the piperidine ring would appear as a complex series of multiplets in the region of approximately 1.2-3.8 ppm. The protons on the carbons adjacent to the nitrogen atom of the Boc group would be shifted downfield.

Aminoethyl Side Chain: The methylene (B1212753) protons of the ethyl group would likely appear as two distinct multiplets. The protons of the CH₂ group adjacent to the primary amine would be expected around 2.7-3.0 ppm, while the CH₂ group attached to the piperidine ring would resonate at a slightly different chemical shift.

Amine and Citrate Protons: The protons of the primary amine (NH₂) and the protons from the citrate counter-ion (hydroxyl and methylene groups) would also be present. The amine protons might appear as a broad singlet, and its chemical shift could be concentration and solvent dependent. The citrate protons would exhibit their own characteristic signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.

Boc Group: The carbonyl carbon of the Boc group would appear as a signal around 155 ppm, and the quaternary carbon of the tert-butyl group would be observed around 80 ppm. The three methyl carbons would give a single peak around 28 ppm.

Piperidine Ring: The carbon atoms of the piperidine ring would resonate in the range of approximately 20-50 ppm. The carbons attached to the nitrogen would be the most downfield.

Aminoethyl Side Chain: The two carbons of the aminoethyl side chain would show distinct signals, typically in the 30-40 ppm range.

Citrate Carbons: The carboxyl and hydroxyl-bearing carbons of the citrate molecule would also be visible in the spectrum.

Advanced NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the entire molecule.

Functional Group Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Boc (C(CH₃)₃)~1.4 (s, 9H)~28 (CH₃), ~80 (C)
Boc (C=O)-~155
Piperidine Ring1.2-3.8 (m)20-50
Aminoethyl (CH₂)2.7-3.2 (m)30-40
Primary Amine (NH₂)Broad singlet-

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis. For 3-(2-Aminoethyl)-1-Boc-piperidine citrate, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which in turn confirms its elemental composition.

The IUPAC name for the free base is tert-butyl 3-(2-aminoethyl)piperidine-1-carboxylate, with a molecular formula of C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol . molport.compharmaffiliates.com The citrate salt would have a correspondingly higher molecular weight.

Expected Fragmentation Pattern: In the mass spectrum, the molecular ion peak [M+H]⁺ for the free base would be expected at m/z 229.1911 (calculated). Key fragmentation patterns would likely involve:

Loss of the Boc group (-100 amu) to give a fragment at m/z 129.

Loss of the tert-butyl group (-57 amu) from the Boc group.

Cleavage of the aminoethyl side chain.

The fragmentation pattern provides a fingerprint of the molecule, further confirming its structure.

Ion Expected m/z (for free base) Description
[M+H]⁺229.1911Molecular ion
[M-C₄H₉]⁺173.1285Loss of tert-butyl group
[M-Boc+H]⁺129.1386Loss of the Boc group

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting the absorption of infrared radiation at characteristic frequencies.

For 3-(2-Aminoethyl)-1-Boc-piperidine citrate, the IR spectrum would be expected to show the following characteristic absorption bands:

N-H Stretching: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibrations of the primary amine (NH₂) group.

C-H Stretching: Absorptions in the range of 2850-3000 cm⁻¹ due to the stretching of C-H bonds in the piperidine ring and ethyl side chain.

C=O Stretching: A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the carbonyl group in the Boc protecting group.

C-N Stretching: Absorptions in the 1000-1200 cm⁻¹ region corresponding to the C-N bonds.

O-H and C=O Stretching (Citrate): The citrate counter-ion would contribute a very broad O-H stretch from its hydroxyl and carboxylic acid groups (if protonated), as well as C=O stretching from the carboxylate groups.

The presence of these key absorption bands provides strong evidence for the proposed structure.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Primary AmineN-H Stretch3300-3500 (broad)
AlkaneC-H Stretch2850-3000
Carbamate (Boc)C=O Stretch1680-1700 (strong)
Carboxylate (Citrate)C=O Stretch1550-1650 and 1300-1420
Hydroxyl (Citrate)O-H Stretch2500-3300 (very broad)

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity and Separation

Since 3-(2-Aminoethyl)-1-Boc-piperidine possesses a chiral center at the C3 position of the piperidine ring, it can exist as a pair of enantiomers (R and S forms). Chiral chromatography is essential to separate these enantiomers and determine the enantiomeric purity of a sample. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for this purpose.

The selection of the appropriate chiral stationary phase is critical for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds. For piperidine derivatives, pre-column derivatization with a chromophoric agent can sometimes be employed to enhance detection by UV-Vis, as the native piperidine structure may lack a strong chromophore. chemicalbook.com

The development of a chiral HPLC method would involve screening different chiral columns and mobile phase compositions to achieve optimal resolution between the two enantiomers. The goal is to obtain two distinct peaks in the chromatogram, with a resolution value (Rs) greater than 1.5, which indicates baseline separation.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of 3-(2-Aminoethyl)-1-Boc-piperidine citrate can be grown, X-ray diffraction analysis would provide unequivocal proof of its molecular structure.

This technique would not only confirm the connectivity of all atoms but would also determine the absolute stereochemistry (R or S configuration) at the chiral center without the need for a reference standard of known configuration. Furthermore, it would reveal the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) in the solid state and detail the intermolecular interactions, such as hydrogen bonding between the amine, the Boc group, and the citrate counter-ion, which dictate the crystal packing. While no specific X-ray crystallographic data for this compound is currently in the public domain, this technique remains the ultimate arbiter of its solid-state structure.

Analysis of Patent Literature and Industrial Research on 3 2 Aminoethyl 1 Boc Piperidine Compounds

Review of Patented Synthetic Routes and Process Development for Related Aminopiperidines

The synthesis of substituted aminopiperidines is a well-trodden area in patent literature, with numerous methods developed to access these key intermediates efficiently and stereoselectively. While patents specifically detailing the synthesis of 3-(2-Aminoethyl)-1-Boc-piperidine are not prominently disclosed in public databases, the extensive patenting of routes to chiral and achiral 3-aminopiperidine and its N-protected derivatives provides a clear blueprint for its potential industrial production.

One common patented strategy for the synthesis of (R)-3-(Boc-amino)piperidine involves the use of a chiral resolving agent. For instance, a method has been patented that starts with N-Cbz-3-piperidinecarboxylic acid, which is resolved using R-phenylethylamine. google.com The resolved carboxylic acid then undergoes an amide condensation with ammonia, followed by a Hofmann degradation to yield the 3-amino group. The final steps involve the protection of the amino group with a di-tert-butyl dicarbonate (B1257347) and deprotection of the Cbz group via hydrogenation. google.com This multi-step process is designed to be robust and suitable for industrial scale-up, with an emphasis on achieving high enantiomeric purity. google.com

Another patented approach utilizes D-glutamic acid as a chiral starting material to produce (R)-3-aminopiperidine hydrochloride. google.com This synthesis involves five key steps: hydroxyl esterification and amido Boc protection, ester reduction, hydroxyl activation, cyclization, and finally, removal of the Boc protecting group. google.com This method is highlighted as having a short synthetic route and being cost-effective, making it attractive for industrial production.

The Hofmann or Curtius rearrangement of N-protected nipecotic acid (piperidine-3-carboxylic acid) derivatives is another frequently patented method for preparing 3-aminopiperidine derivatives. googleapis.com For example, a process is described for producing enantiomerically enriched 3-aminopiperidine where a piperidine-3-carboxylic acid hydrazide is used as a key intermediate. googleapis.com

Furthermore, patents disclose processes for preparing 3-amino-piperidine derivatives that involve the reduction of a ketopiperidine precursor. google.com These methods often employ reducing agents like sodium borohydride (B1222165) or sodium cyanoborohydride. The synthesis of the ketopiperidine intermediate itself can be achieved through various patented routes. google.com

The table below summarizes some of the key patented synthetic strategies for related aminopiperidine compounds, which could be conceptually applied or adapted for the synthesis of 3-(2-Aminoethyl)-1-Boc-piperidine.

Starting Material Key Transformation(s) Target Moiety Patent Reference
N-Cbz-3-piperidinecarboxylic acidChiral resolution, Amide condensation, Hofmann degradation, Boc protection, Hydrogenolysis(R)-3-(Boc-amino)piperidineCN105130879B google.com
D-glutamic acidEsterification & Boc protection, Reduction, Activation, Cyclization, Deprotection(R)-3-aminopiperidine hydrochlorideCN103864674A google.com
Piperidine-3-carboxylic acid hydrazideRearrangement (e.g., Curtius)Enantiomerically enriched 3-aminopiperidineEP2958894B1 googleapis.com
Ketopiperidine derivativeReductive amination3-amino-piperidine derivativeWO2004046112A2 google.com

Examination of Intellectual Property and Freedom-to-Operate in Utilizing the Scaffold as an Intermediate

The use of 3-(2-Aminoethyl)-1-Boc-piperidine citrate (B86180) as an intermediate in the synthesis of a new chemical entity necessitates a thorough Freedom-to-Operate (FTO) analysis to mitigate the risk of patent infringement. scienceopen.combiopharmalaw.com An FTO analysis determines whether a planned commercial activity, such as manufacturing or selling a product, can proceed without infringing on the valid intellectual property rights of third parties. drugpatentwatch.com For pharmaceutical intermediates, this analysis is a critical component of due diligence and strategic planning. sagaciousresearch.com

A comprehensive FTO analysis for the 3-(2-Aminoethyl)-1-Boc-piperidine scaffold would involve several key steps:

Composition of Matter Claims: The first step is to search for any in-force patents that claim the 3-(2-Aminoethyl)-1-Boc-piperidine molecule itself, including its citrate salt. Such patents would grant the patent holder the exclusive right to make, use, and sell this specific compound.

Method of Synthesis Claims: The FTO analysis must also cover patents with claims directed to the methods of synthesizing 3-(2-Aminoethyl)-1-Boc-piperidine. If a company's planned manufacturing process is covered by a valid patent, it would constitute infringement. puchberger.at This is why a review of patented synthetic routes, as discussed in the previous section, is a crucial part of the FTO process.

Method of Use Claims: It is also important to search for patents that claim the use of 3-(2-Aminoethyl)-1-Boc-piperidine as an intermediate in the synthesis of a specific class of compounds or a particular final product. If a company intends to use the intermediate to produce a drug that falls within the scope of such a patent, it could be at risk of infringement.

The FTO analysis is jurisdiction-specific, meaning that a separate analysis must be conducted for each country where the company plans to manufacture, use, or sell the intermediate or the final product. biopharmalaw.com Patents are territorial rights, and the patent landscape can vary significantly from one country to another. researchandmarkets.com

The dynamic nature of the patent system, with new applications being published and granted regularly, means that an FTO analysis is not a one-time event but an ongoing process. scienceopen.com Regular updates are necessary to monitor for new patents that could pose a risk.

Should a blocking patent be identified, a company has several options:

Licensing: The company could negotiate a license with the patent holder to use the patented technology.

Design-around: It may be possible to modify the product or the manufacturing process to avoid infringing the patent claims.

Challenging the patent: If there are grounds to believe that the patent is invalid (e.g., due to lack of novelty or obviousness), the company could seek to have it invalidated through legal proceedings.

Given the importance of the piperidine (B6355638) scaffold in drug discovery, the intellectual property landscape surrounding its derivatives is likely to be complex and crowded. researchgate.netnih.gov Therefore, a meticulous and ongoing FTO analysis is an indispensable strategic tool for any entity looking to utilize the 3-(2-Aminoethyl)-1-Boc-piperidine citrate intermediate in a commercial context.

Future Research Directions and Unexplored Avenues for 3 2 Aminoethyl 1 Boc Piperidine Research

Development of More Sustainable and Atom-Economical Synthetic Pathways

The traditional methods for synthesizing piperidine (B6355638) derivatives, while effective, often rely on multi-step processes that can be resource-intensive and generate significant chemical waste. The principles of green chemistry and atom economy are increasingly guiding synthetic strategies, aiming to maximize the incorporation of starting materials into the final product while minimizing byproducts.

Future research in the synthesis of 3-(2-Aminoethyl)-1-Boc-piperidine and its analogues is likely to focus on several key areas:

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers numerous advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. nih.govsciengpub.irresearchgate.net For instance, transaminases could be explored for the asymmetric synthesis of chiral piperidine precursors, while lipases could be employed for selective acylation or deprotection steps. nih.govsciengpub.ir Enzymatic C-H oxidation is another promising avenue for introducing functional groups into the piperidine ring with high regio- and stereoselectivity. rsc.org

Flow Chemistry: Continuous flow synthesis presents a scalable and efficient alternative to traditional batch processing. researchgate.netwhiterose.ac.uk By conducting reactions in microreactors, it is possible to achieve better control over reaction parameters, improve safety, and facilitate rapid optimization. nih.gov The application of flow chemistry to the synthesis of piperidine derivatives could lead to higher yields, reduced reaction times, and a smaller manufacturing footprint. researchgate.net

Catalytic C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a highly atom-economical approach that avoids the need for pre-functionalized starting materials. rsc.org Advances in transition-metal catalysis are enabling the direct introduction of various substituents onto the piperidine ring, offering more direct and efficient synthetic routes.

Multicomponent Reactions: These reactions, in which three or more reactants combine in a single step to form a complex product, are inherently atom-economical. nih.gov The development of novel multicomponent reactions for the construction of highly substituted piperidines could significantly streamline the synthesis of complex molecules derived from 3-(2-Aminoethyl)-1-Boc-piperidine.

A comparative overview of these emerging synthetic strategies is presented in the table below.

Synthetic StrategyKey AdvantagesPotential Challenges
Biocatalysis High selectivity, mild conditions, environmentally friendly. nih.govsciengpub.irresearchgate.netEnzyme stability and availability, substrate scope limitations.
Flow Chemistry Scalability, improved safety, rapid optimization. researchgate.netnih.govInitial setup costs, potential for clogging with solid materials.
C-H Functionalization High atom economy, reduced number of synthetic steps. rsc.orgControl of regioselectivity, catalyst cost and sensitivity.
Multicomponent Reactions High atom economy, increased molecular complexity in a single step. nih.govOptimization of reaction conditions for multiple components.

Exploration of Novel Therapeutic Targets and Biological Pathways for Piperidine-Based Modulators

The piperidine scaffold is a well-established pharmacophore, present in drugs targeting a wide array of biological systems. nih.gov Derivatives of piperidine have shown activity as anticancer agents, analgesics, antipsychotics, and treatments for neurodegenerative disorders. researchgate.netresearchgate.netmdpi.com Future research will undoubtedly continue to explore the therapeutic potential of novel piperidine-containing compounds derived from synthons like 3-(2-Aminoethyl)-1-Boc-piperidine.

Unexplored avenues for therapeutic intervention include:

Targeting Protein-Protein Interactions: Many disease processes are driven by aberrant protein-protein interactions (PPIs). The three-dimensional nature of the piperidine scaffold makes it an attractive starting point for the design of small molecules that can modulate these challenging targets.

Modulation of Epigenetic Targets: Epigenetic modifications play a crucial role in gene expression and are implicated in various diseases, including cancer. Piperidine-based molecules could be designed to inhibit or activate enzymes involved in these processes, such as histone deacetylases (HDACs) or methyltransferases.

Development of Covalent Inhibitors: Covalent inhibitors, which form a permanent bond with their target protein, can offer enhanced potency and duration of action. The strategic placement of reactive functional groups on the piperidine ring could lead to the development of highly specific and effective covalent drugs.

Exploration of Allosteric Modulation: Allosteric modulators bind to a site on a receptor that is distinct from the primary binding site, offering a more subtle and potentially safer way to modulate receptor activity. The conformational flexibility of the piperidine ring can be exploited to design molecules that selectively bind to allosteric sites.

The table below summarizes some of the key biological pathways and molecular targets that are being investigated for piperidine-based therapeutics.

Therapeutic AreaKey Molecular Targets & Pathways
Oncology NF-κB, PI3K/Akt, STAT3, VEGFR, EGFR, ALK, Topoisomerase. researchgate.net
Neuroscience Dopamine receptors, Serotonin receptors, µ-opioid receptors, Cholinesterases. researchgate.netmdpi.com
Infectious Diseases Bacterial efflux pumps, Viral proteases.
Inflammatory Diseases Cyclooxygenase (COX) enzymes, Cytokine signaling pathways.

Integration of Artificial Intelligence and Machine Learning for Accelerated Scaffold Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. chemrxiv.org These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design-make-test-analyze cycle.

In the context of piperidine-based drug discovery, AI and ML can be applied in several ways:

De Novo Drug Design: Generative AI models can design novel piperidine-based molecules with desired physicochemical properties and predicted biological activities. mdpi.com These models can explore a vast chemical space to identify promising new scaffolds.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of piperidine derivatives based on their chemical structure. nih.govresearchgate.net This allows for the virtual screening of large compound libraries to prioritize candidates for synthesis and testing.

ADMET Prediction: AI-powered tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage. researchgate.net This helps to identify compounds with favorable pharmacokinetic and safety profiles, reducing the likelihood of late-stage failures.

Synthesis Planning: Machine learning algorithms can assist in the design of efficient synthetic routes for novel piperidine derivatives. By analyzing known reactions and predicting their outcomes, these tools can help chemists to devise optimal synthetic strategies.

The synergy between computational and experimental approaches is key to accelerating the discovery of new medicines. The table below highlights the role of various computational techniques in the drug discovery pipeline for piperidine-based compounds.

Computational TechniqueApplication in Piperidine Drug Discovery
Molecular Docking Predicting the binding mode and affinity of piperidine derivatives to their biological targets. nih.govnih.gov
Virtual Screening In silico screening of large compound libraries to identify potential hits. sciengpub.irresearchgate.net
Molecular Dynamics Simulations Studying the dynamic behavior of piperidine-ligand-protein complexes to understand binding mechanisms. nih.govnih.gov
QSAR Modeling Developing predictive models for the biological activity and properties of piperidine analogues. nih.govresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.